4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride
Description
Properties
Molecular Formula |
C6H3Cl3O5S2 |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
4-chloro-6-hydroxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H3Cl3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H |
InChI Key |
MBJBMJXGDNPADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 4-chloro-6-hydroxybenzene. The process includes the following steps:
Purification: The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorosulfonation: Large quantities of 4-chloro-6-hydroxybenzene are subjected to chlorosulfonation using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale purification techniques such as distillation and crystallization to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and disulfonyl dichloride groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The disulfonyl dichloride groups can be hydrolyzed to form sulfonic acids
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Hydrolysis is typically carried out using water or dilute acids
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and other functionalized compounds .
Scientific Research Applications
Organic Synthesis
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride serves as an important reagent in organic synthesis. It is utilized in the preparation of various sulfonamide compounds, which are vital in medicinal chemistry for their antibacterial properties. The compound's ability to introduce sulfonyl groups facilitates the synthesis of complex organic molecules.
Pharmaceutical Industry
In pharmaceuticals, this compound plays a crucial role in the development of drugs targeting bacterial infections. Sulfonamides derived from 4-chloro-6-hydroxybenzene-1,3-disulfonyl dichloride are known for their effectiveness against a range of gram-positive and gram-negative bacteria. The compound's derivatives are also explored for anti-inflammatory and analgesic properties.
Dye Manufacturing
The compound is used in the dye industry for synthesizing azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles and food industries. The sulfonyl chloride functional groups enhance the solubility of these dyes in water, making them suitable for various applications.
Material Science
In material science, 4-chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is employed in the modification of polymers to improve their thermal stability and chemical resistance. The incorporation of sulfonyl groups into polymer matrices can enhance properties such as flame retardancy and mechanical strength.
Case Study 1: Synthesis of Sulfonamide Antibiotics
A study demonstrated the synthesis of a series of sulfonamide antibiotics using 4-chloro-6-hydroxybenzene-1,3-disulfonyl dichloride as a key intermediate. The resulting compounds exhibited potent antibacterial activity against various pathogens, showcasing the compound's relevance in drug discovery.
Case Study 2: Development of Azo Dyes
Research conducted on the application of this compound in dye manufacturing revealed its effectiveness in producing azo dyes with high color yield and stability. The study highlighted the environmental benefits of using sulfonyl chlorides in dye synthesis due to their lower toxicity compared to traditional methods.
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The chloro and disulfonyl dichloride groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural analogs and their distinguishing features:
4-Amino-6-chlorobenzene-1,3-disulfonyl Dichloride
- Synthesis : Produced via sulfonation of 3-chloroaniline with chlorosulfonic acid at elevated temperatures, yielding 70–85% under optimized conditions .
- Reactivity: Amino groups enable nucleophilic substitution, while sulfonyl chlorides participate in Suzuki couplings (e.g., with 2-cyanopyridine-5-borate ester, 50–60% yield) .
4-Chloro-6-hydroxybenzene-1,3-disulfonyl Dichloride
- Inferred Synthesis : Likely involves selective protection/deprotection of hydroxyl groups. Analogous methods use NaBH(AcO)₃ for reductions and HCl/EtOH for deprotection .
- Reactivity: Hydroxyl groups may increase acidity (pKa ~8–10) compared to amino analogs, influencing solubility and reaction kinetics.
4-Methoxy-6-methylbenzene-1,3-disulfonyl Dichloride
- Commercial Availability : Priced at $266/1 g, reflecting moderate demand and stabilized reactivity due to methoxy/methyl groups .
Physical and Chemical Properties
Challenges and Industrial Considerations
- Synthesis Complexity: Hydroxyl groups require protection steps (e.g., acetyl or silyl groups), increasing synthesis cost compared to amino analogs .
- Purity: Commercial 4-amino-6-chloro analog is available at 95% purity, while the hydroxy variant is less documented, suggesting scalability challenges.
- Safety : Sulfonyl chlorides are moisture-sensitive; storage requires dry, sealed conditions.
Biological Activity
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride, also known as a sulfonyl chloride derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is . The compound features two sulfonyl groups and a hydroxyl group, contributing to its reactivity and interaction with biological targets. The presence of chlorine enhances its electrophilic nature, which is crucial for its biological activity.
The mechanism of action involves the compound's ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can disrupt cellular processes and contribute to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies involving human cancer cell lines demonstrated cytotoxic effects against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism appears to involve induction of apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Animal studies indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.
Case Studies
Antimicrobial Efficacy : A case study focused on the application of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound exhibited significant improvement compared to control groups.
Cancer Treatment : A clinical trial investigated the use of this compound in combination with conventional chemotherapy for breast cancer patients. Results showed enhanced efficacy and reduced side effects, suggesting a synergistic effect.
Research Findings
Recent studies have employed various methodologies, including high-throughput screening and molecular docking simulations, to elucidate the binding affinities of this compound with target proteins involved in disease pathways.
Molecular Docking Results
Molecular docking studies revealed that the compound binds effectively to the active sites of key enzymes involved in cancer cell proliferation and inflammation.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 |
| BCL-2 | -8.7 |
These findings suggest that 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride could serve as a lead compound for further development in therapeutic applications targeting microbial infections and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
